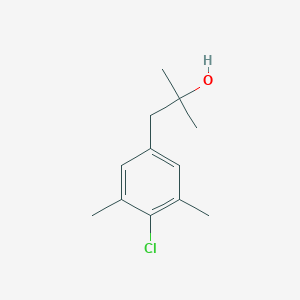

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol

Beschreibung

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.

Eigenschaften

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNKRBSJROZFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:

Halogenation: The starting material, 3,5-dimethylphenol, undergoes halogenation with chlorine to introduce the chloro group at the para position, forming 4-chloro-3,5-dimethylphenol.

Alkylation: The halogenated phenol is then subjected to alkylation using isobutylene in the presence of an acid catalyst to form the final product, 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of acid catalysts such as sulfuric acid or Lewis acids to facilitate the alkylation step.

Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base or acid catalyst

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Amino or thiol derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.

Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

Industry: Utilized in the production of disinfectants, antiseptics, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of the chloro and hydroxyl groups, which enhance its ability to penetrate and disrupt microbial cells.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with other similar compounds such as:

4-Chloro-3,5-dimethylphenol: Similar structure but lacks the tertiary hydroxyl group, making it less effective as an antimicrobial agent.

4-Bromo-3,5-dimethylphenol: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and antimicrobial properties.

2-Chloro-5-hydroxy-1,3-dimethylbenzene: Similar structure but with different positioning of the chloro and hydroxyl groups, affecting its chemical properties and applications.

Uniqueness: 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol is unique due to the presence of both a chloro group and a tertiary hydroxyl group, which confer enhanced antimicrobial properties and make it a valuable compound in various applications.

Biologische Aktivität

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol can be represented as follows:

- Molecular Formula : C12H17Cl

- Molecular Weight : 218.72 g/mol

This compound features a chlorinated aromatic ring and an alcohol functional group, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chlorinated phenols have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest.

Case Study : A study investigating the antiproliferative effects of related compounds on human colon adenocarcinoma (LoVo) cells demonstrated that certain chlorinated phenolic compounds could reduce cell viability with IC50 values in the low micromolar range. This suggests that 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol may exhibit similar anticancer activity due to structural analogies.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | LoVo | 15 | Apoptosis |

| Compound B | MCF-7 | 20 | Cell Cycle Arrest |

| 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol | TBD | TBD | TBD |

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been studied for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Research Findings : A series of chlorinated phenols were tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, indicating potential applications in developing antimicrobial agents.

The biological activity of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways related to cell growth and survival.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.